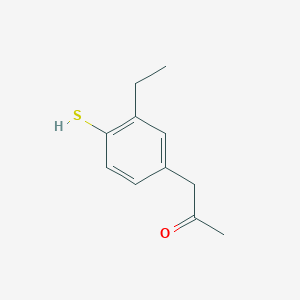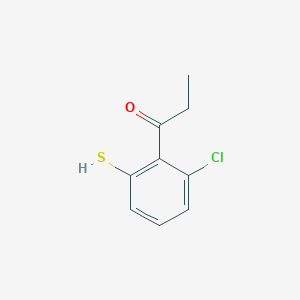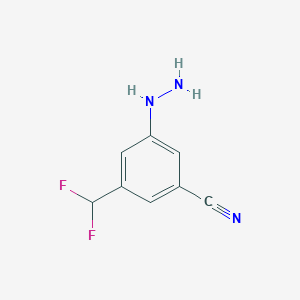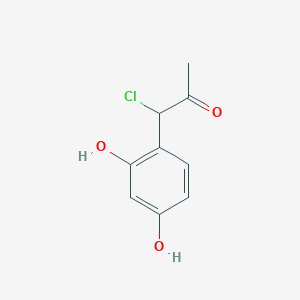
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a chloro group, hydroxyl groups, and a dihydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the chloro and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the dihydrofuran ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Addition of hydroxyl groups through reactions with oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the chloro group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design drugs with specific biological targets.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be exploited in the development of new products with enhanced performance.
Mecanismo De Acción
The mechanism of action of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one involves its interaction with molecular targets and pathways. The chloro and hydroxyl groups may participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one: Unique due to its specific structural features.
Other dihydrofuran derivatives: Compounds with similar ring structures but different substituents.
Chloro-hydroxy compounds: Compounds with chloro and hydroxyl groups but different core structures.
Uniqueness
The uniqueness of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one lies in its combination of functional groups and ring structure. This combination imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
Fórmula molecular |
C6H9ClO4 |
|---|---|
Peso molecular |
180.58 g/mol |
Nombre IUPAC |
(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3?,4?,6-/m1/s1 |
Clave InChI |
MCSUYNRCKYZYJI-BBZZFXJRSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1=O)CO)O)Cl |
SMILES canónico |
CC1(C(C(OC1=O)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


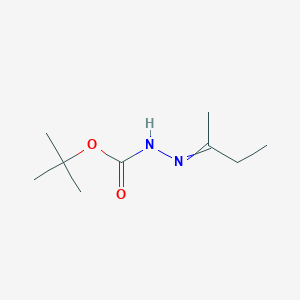
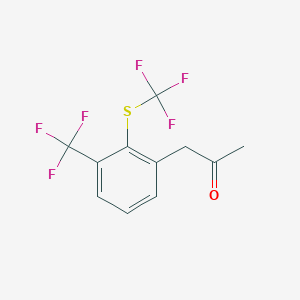
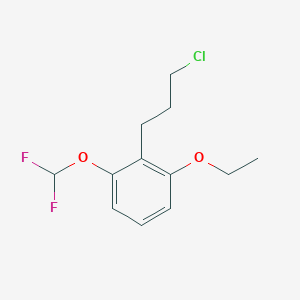
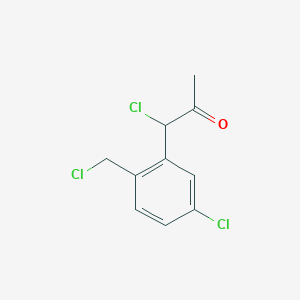
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
